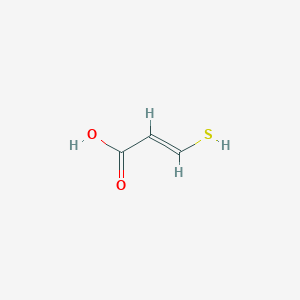
3-Mercaptoacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 3-Mercaptoacrylic acid is an organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. It contains both carboxylic acid and thiol (sulfhydryl) functional groups.
- The compound is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid .
Vorbereitungsmethoden
Synthetic Routes: 3-Mercaptoacrylic acid can be synthesized through the reaction of 2-mercaptoacetaldehyde with hydrogen sulfide. This reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis remains a common approach for obtaining this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mercaptoacrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include disulfides, thioesters, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Mercaptoacrylic acid serves as a building block in chemical synthesis and as an intermediate in various reactions.
Biology: It is used to determine and analyze thiol content in proteins.
Medicine: While not a drug itself, it has applications in drug development due to its reactivity with biological molecules.
Industry: It acts as a corrosion inhibitor for metal surfaces, preventing metal corrosion.
Wirkmechanismus
- The exact mechanism by which 3-Mercaptoacrylic acid exerts its effects depends on the context (e.g., as a corrosion inhibitor or in biological systems).
- In corrosion inhibition, it likely forms a protective layer on metal surfaces.
- In biological systems, it may interact with proteins or enzymes via thiol-disulfide exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiol-containing acids, such as 2-mercaptoacetic acid and 3-mercaptopropionic acid, share some similarities.
Uniqueness: 3-Mercaptoacrylic acid’s unique features lie in its bifunctionality (both carboxylic acid and thiol groups) and its applications in various fields.
Remember that safety precautions should be followed when handling this compound due to its irritant properties. Proper protective equipment and storage conditions are essential
Eigenschaften
Molekularformel |
C3H4O2S |
|---|---|
Molekulargewicht |
104.13 g/mol |
IUPAC-Name |
(E)-3-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C3H4O2S/c4-3(5)1-2-6/h1-2,6H,(H,4,5)/b2-1+ |
InChI-Schlüssel |
LINSLUIHIHAFNA-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/S)\C(=O)O |
Kanonische SMILES |
C(=CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


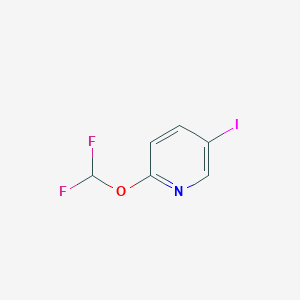
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
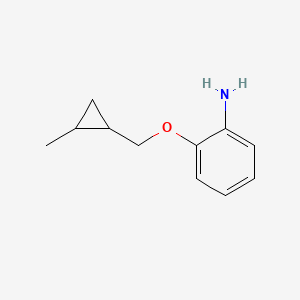
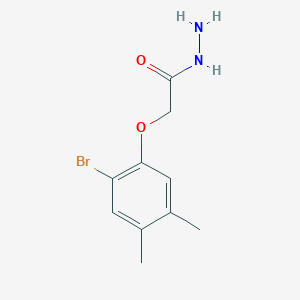
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
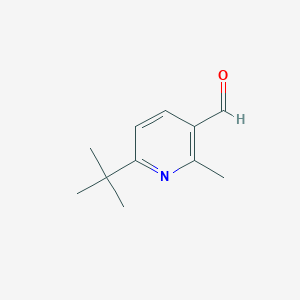
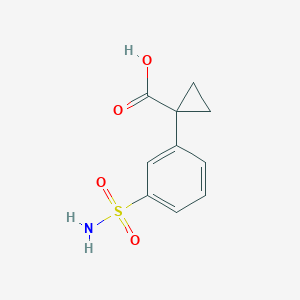
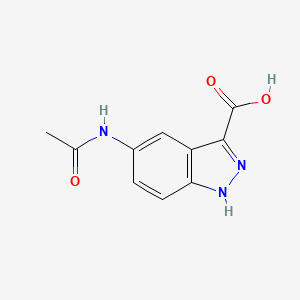

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)



